1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials
Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Pyrrolidin-2-one Moiety: The pyrrolidin-2-one ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of 4-chloro-3-methylphenoxy Group: This step typically involves a nucleophilic substitution reaction where the phenoxy group is introduced using a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzimidazole or pyrrolidin-2-one rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-chlorobenzene: Shares the tert-butyl and chlorobenzene moieties but lacks the benzimidazole and pyrrolidin-2-one rings.
1-tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate: Contains a similar tert-butyl group but differs in the core structure and functional groups.
Uniqueness
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 939357-65-0) is a complex organic compound notable for its unique structural features, including a benzimidazole core linked to a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H31N3O2, with a molecular weight of 405.5 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanisms are contingent on the specific applications and targets involved in research settings.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the benzimidazole moiety is often linked to enhanced antibacterial activity against various pathogens.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of benzimidazole derivatives. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various cancer lines, suggesting its utility as a therapeutic agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may arise from its capacity to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is crucial for conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the efficacy of similar benzimidazole derivatives in inhibiting the growth of breast cancer cells. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity, leading to further investigations into their mechanisms of action. -
Evaluation of Antimicrobial Properties :
Another study focused on the antimicrobial potential of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as promising candidates for developing new antibiotics.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃ClN₂O₂ |
Molecular Weight | 405.5 g/mol |
CAS Number | 939357-65-0 |
Antimicrobial Activity | Effective against multiple strains |
Anticancer Activity | Induces apoptosis in cancer cells |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O2/c1-17-14-19(10-11-20(17)26)31-13-7-12-28-22-9-6-5-8-21(22)27-24(28)18-15-23(30)29(16-18)25(2,3)4/h5-6,8-11,14,18H,7,12-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMSOOIKWCOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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